Several studies have identified 1-Phenylethyl isobutyrate as a constituent of various plants, including:
1-Phenylethyl isobutyrate, also known as phenyl ethyl isobutyrate, is an organic compound with the molecular formula and a molecular weight of approximately 192.26 g/mol. This compound is characterized by its ester functional group and is derived from the reaction between 1-phenylethanol and isobutyric acid. It appears as a colorless liquid with a pleasant floral and fruity aroma, making it valuable in the fragrance and flavor industries.
The reactivity of 1-phenylethyl isobutyrate is influenced by the steric effects of the isobutyl group, which can affect the rates of these reactions compared to simpler esters .
Research indicates that 1-phenylethyl isobutyrate has low acute toxicity, with an LD50 greater than 5000 mg/kg in rabbits for dermal exposure and in rats for oral ingestion. It causes mild irritation upon contact with skin or eyes but is generally considered safe for use in consumer products at regulated concentrations . Its pleasant aroma contributes to its application in fragrances, where it may also exhibit some antimicrobial properties.
The synthesis of 1-phenylethyl isobutyrate typically involves an esterification reaction:
A general procedure involves dissolving 1 mmol of 1-phenylethanol in an organic solvent (such as chloroform), adding a carboxylic acid, and stirring at room temperature for several hours before purification .
1-Phenylethyl isobutyrate finds extensive use in various fields:
Its unique olfactory characteristics make it particularly suitable for creating complex fragrance blends .
Studies have shown that 1-phenylethyl isobutyrate interacts with various biological systems, primarily through olfactory receptors. Its pleasant scent profile can influence mood and perception, making it a popular choice in aromatherapy. Additionally, research into its antimicrobial properties suggests potential applications in food preservation and safety .
Several compounds share structural similarities with 1-phenylethyl isobutyrate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Phenylethyl acetate | C10H12O2 | Commonly used as a flavoring agent; less complex aroma |
Benzyl acetate | C9H10O2 | Known for its sweet, floral scent; widely used in perfumes |
Ethyl phenylacetate | C11H14O2 | Used in fragrances; has a more pronounced fruity note |
While all these compounds are esters derived from phenolic alcohols, 1-phenylethyl isobutyrate stands out due to its specific aroma profile that combines floral and fruity elements, making it particularly versatile in both fragrance and food applications .